4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide -

4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide

Catalog Number: EVT-5304847
CAS Number:
Molecular Formula: C25H35N3O2
Molecular Weight: 409.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine (Astemizole)

Compound Description: Astemizole is a non-sedating H1 antihistamine. Its crystal structure contains two molecules in the asymmetric unit, linked by intermolecular hydrogen bonds to form infinite chains.

Relevance: Astemizole shares key structural similarities with 4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide. Both compounds feature a 4-piperidyl ring substituted at the nitrogen with a 2-(methoxyphenyl)ethyl group. Furthermore, both compounds possess a central aromatic ring system attached to the piperidine nitrogen (benzimidazole in Astemizole, benzamide in the target compound). These shared structural elements suggest potential similarities in their pharmacological properties.

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)

Compound Description: R 31 833 is an extremely potent analgesic characterized by a high safety margin. It is significantly more potent than morphine, fentanyl, and pethidine.

Relevance: R 31 833 and 4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide both feature a central piperidine ring. While the substituents on the piperidine ring differ, the presence of this core structure suggests that R 31 833 could provide insights into the structure-activity relationships of potent analgesics related to the target compound.

N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730)

Compound Description: R 30 730 is another extremely potent analgesic with rapid onset and a relatively short duration of action, comparable to fentanyl. It exhibits an exceptionally high safety margin.

Relevance: Similar to R 31 833, R 30 730 shares the central piperidine ring structure with 4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide. The high potency and safety margin of R 30 730 further highlight the potential of exploring piperidine derivatives as analgesics related to the target compound.

N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352)

Compound Description: R 33 352 belongs to the same series of potent analgesics as R 31 833 and R 30 730, featuring a short duration of action.

Relevance: R 33 352, like the other fentanyl derivatives mentioned, contains the central piperidine ring motif also found in 4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide. The inclusion of a 2-(thienyl)ethyl substituent on the piperidine nitrogen in R 33 352 highlights the potential for modifying the 2-(methoxyphenyl)ethyl group in the target compound to investigate its impact on activity.

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a selective, silent 5-HT1A antagonist under clinical development for anxiety and mood disorders. It exhibits high occupancy of the human brain 5-HT1A receptor at doses with minimal side effects.

Relevance: DU 125530 features a piperazinyl ring connected to a butyl chain, a structural motif that can be considered analogous to the piperidinyl ring linked to a 2-(methoxyphenyl)ethyl group in 4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide. Both piperazine and piperidine are six-membered nitrogen-containing heterocycles, and exploring modifications at this position in the target compound could offer valuable information about structure-activity relationships.

4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl-p-iodobenzamido)ethyl]piperazines (p-MPPI)

Compound Description: p-MPPI derivatives are studied as ligands for 5-HT1A receptors. Modifications with p-alkyl substituents on the benzamido group significantly influence binding affinity.

Relevance: p-MPPI, like 4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide, features a piperazine ring connected to a 2-(methoxyphenyl)ethyl group. This structural similarity makes p-MPPI derivatives relevant for understanding the impact of substituent variations on the aromatic rings, particularly the benzamide moiety in the target compound, and their potential influence on receptor binding and pharmacological activity.

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a potent and selective kappa-opioid receptor antagonist. Analogs with methyl substitutions at various positions are synthesized to explore structure-activity relationships.

Relevance: JDTic and 4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide share the central piperidine ring structure. Although the overall structure differs significantly, JDTic and its methylated analogs highlight the potential for exploring modifications on the piperidine ring, particularly at the 3 and 4 positions, to influence the pharmacological activity of the target compound.

3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

Compound Description: U-47700 is a synthetic opioid known for its analgesic properties and morphine-like behavioral effects in mice.

Relevance: U-47700 possesses a benzamide moiety with a N-methyl substituent, similar to 4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide. Although the cyclic amine component differs, comparing the properties of U-47700 with the target compound could provide insights into the contribution of the benzamide unit and N-methyl group to the overall pharmacological profile.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent class I selective HDAC inhibitor with potential as an oral anticancer drug candidate. It exhibits excellent in vivo antitumor activity and favorable pharmacokinetic properties.

Relevance: This compound and 4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide both contain a benzamide core structure. While the substituents on the benzamide differ significantly, this shared feature suggests the potential importance of the benzamide moiety for biological activity, and exploring modifications to this region in the target compound could yield valuable information.

N,N,N′-Trimethyl-N′-[2-[[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]amino]ethyl]-1,2-ethanediamine

Compound Description: This compound is a chiral tetradentate ligand used as an auxiliary for enantioselective alkylation, Michael additions, and aldolization reactions.

Relevance: This compound contains a piperidinyl ring as part of its structure, a feature also present in 4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide. The use of this compound as a chiral auxiliary for asymmetric synthesis highlights the potential for exploring chiral modifications to the piperidine ring in the target compound to achieve stereoselective effects.

Properties

Product Name

4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide

IUPAC Name

4-(dimethylamino)-N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylbenzamide

Molecular Formula

C25H35N3O2

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C25H35N3O2/c1-26(2)23-11-9-22(10-12-23)25(29)27(3)19-20-13-16-28(17-14-20)18-15-21-7-5-6-8-24(21)30-4/h5-12,20H,13-19H2,1-4H3

InChI Key

SCKQPJZDXWQFTP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)N(C)CC2CCN(CC2)CCC3=CC=CC=C3OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N(C)CC2CCN(CC2)CCC3=CC=CC=C3OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.